Agatolimod

Description

Properties

CAS No. |

207623-20-9 |

|---|---|

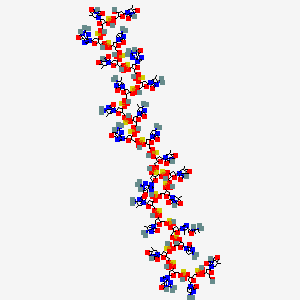

Molecular Formula |

C238H314N75O127P23S23 |

Molecular Weight |

7707 g/mol |

IUPAC Name |

N-(1-aminoethenyl)-1-[4-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[hydroxy-[[3-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylimidazole-4-carboxamide |

InChI |

InChI=1S/C238H314N75O127P23S23/c1-93-49-294(225(334)266-191(93)244)167-31-115(424-450(357,473)376-69-139-116(32-168(400-139)295-50-94(2)192(245)267-226(295)335)425-451(358,474)379-72-142-120(36-172(403-142)299-54-98(6)196(249)271-230(299)339)429-456(363,479)392-85-155-131(47-183(416-155)312-91-259-189-200(312)275-219(253)280-214(189)328)439-462(369,485)386-79-149-123(39-175(410-149)304-59-103(11)206(320)286-235(304)344)431-448(355,471)375-68-138-114(30-165(399-138)293-24-20-160(243)265-224(293)333)422-446(353,469)391-84-154-129(45-181(415-154)310-89-257-187-198(310)273-217(251)278-212(187)326)437-460(367,483)384-75-145-121(37-173(406-145)302-57-101(9)204(318)284-233(302)342)423-441(348,464)371-64-134-109(315)25-161(395-134)300-55-99(7)202(316)282-231(300)340)140(401-167)70-378-453(360,476)427-119-35-171(298-53-97(5)195(248)270-229(298)338)405-144(119)74-383-459(366,482)436-128-44-180(309-88-256-186-197(309)272-216(250)277-211(186)325)413-152(128)83-390-445(352,468)421-113-29-164(292-23-19-159(242)264-223(292)332)398-137(113)67-374-449(356,472)432-124-40-176(305-60-104(12)207(321)287-236(305)345)411-150(124)80-387-463(370,486)440-132-48-184(313-92-260-190-201(313)276-220(254)281-215(190)329)417-156(132)86-393-457(364,480)434-126-42-178(307-62-106(14)209(323)289-238(307)347)408-147(126)77-381-455(362,478)433-125-41-177(306-61-105(13)208(322)288-237(306)346)407-146(125)76-380-454(361,477)428-117-33-169(296-51-95(3)193(246)268-227(296)336)402-141(117)71-377-452(359,475)426-118-34-170(297-52-96(4)194(247)269-228(297)337)404-143(118)73-382-458(365,481)435-127-43-179(308-87-255-185(107(308)15)210(324)261-108(16)239)412-151(127)81-388-443(350,466)419-112-28-163(291-22-18-158(241)263-222(291)331)397-136(112)66-373-447(354,470)430-122-38-174(303-58-102(10)205(319)285-234(303)343)409-148(122)78-385-461(368,484)438-130-46-182(311-90-258-188-199(311)274-218(252)279-213(188)327)414-153(130)82-389-444(351,467)420-111-27-162(290-21-17-157(240)262-221(290)330)396-135(111)65-372-442(349,465)418-110-26-166(394-133(110)63-314)301-56-100(8)203(317)283-232(301)341/h17-24,49-62,87-92,109-156,161-184,314-315H,16,25-48,63-86,239H2,1-15H3,(H,261,324)(H,348,464)(H,349,465)(H,350,466)(H,351,467)(H,352,468)(H,353,469)(H,354,470)(H,355,471)(H,356,472)(H,357,473)(H,358,474)(H,359,475)(H,360,476)(H,361,477)(H,362,478)(H,363,479)(H,364,480)(H,365,481)(H,366,482)(H,367,483)(H,368,484)(H,369,485)(H,370,486)(H2,240,262,330)(H2,241,263,331)(H2,242,264,332)(H2,243,265,333)(H2,244,266,334)(H2,245,267,335)(H2,246,268,336)(H2,247,269,337)(H2,248,270,338)(H2,249,271,339)(H,282,316,340)(H,283,317,341)(H,284,318,342)(H,285,319,343)(H,286,320,344)(H,287,321,345)(H,288,322,346)(H,289,323,347)(H3,250,272,277,325)(H3,251,273,278,326)(H3,252,274,279,327)(H3,253,275,280,328)(H3,254,276,281,329) |

InChI Key |

GUVMFDICMFQHSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC(=C1C)C(=O)NC(=C)N)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Agatolimod's Mechanism of Action in Dendritic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agatolimod is a synthetic oligodeoxynucleotide (ODN) that acts as a potent agonist for Toll-like receptor 9 (TLR9). As a member of the CpG ODN class, its immunostimulatory properties are centered on the recognition of unmethylated CpG motifs, which are characteristic of microbial DNA.[1][2] This recognition triggers a cascade of innate and adaptive immune responses, making this compound a subject of significant interest in immunotherapy, particularly in the context of cancer treatment and vaccine adjuvants. Dendritic cells (DCs), as the most potent antigen-presenting cells (APCs), are a primary target of this compound. Upon activation by this compound, DCs undergo a process of maturation, characterized by the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced antigen presentation capabilities, ultimately leading to the priming of robust T-cell responses.[1][2][3]

Core Mechanism of Action in Dendritic Cells

This compound's mechanism of action in dendritic cells is initiated by its binding to TLR9 within the endosomal compartment. This interaction triggers a conformational change in the TLR9 receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). The formation of the TLR9-MyD88 complex initiates a downstream signaling cascade that is crucial for the subsequent activation of the dendritic cell.

This signaling pathway involves the activation of Interleukin-1 Receptor-Associated Kinases (IRAKs) and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6). The activation of these molecules ultimately leads to the activation of two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).

The activation of NF-κB is a central event in the maturation of dendritic cells. It drives the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, NF-κB upregulates the expression of co-stimulatory molecules like CD40, CD80, and CD86, as well as Major Histocompatibility Complex (MHC) class II molecules on the DC surface. This enhanced expression is critical for the effective presentation of antigens to naive T-cells.

Concurrently, the activation of IRF7 in plasmacytoid dendritic cells (pDCs), a specific subset of DCs, leads to the robust production of Type I Interferons (IFN-α/β). This IFN response plays a vital role in antiviral immunity and can also contribute to the anti-tumor effects of this compound by activating other immune cells like Natural Killer (NK) cells.

The culmination of these signaling events is the transformation of immature DCs, which are specialized in antigen capture, into mature DCs, which are highly efficient at stimulating T-cell responses. This process of maturation is essential for bridging the innate and adaptive immune systems and for the generation of antigen-specific T-cell immunity.

Quantitative Data on this compound-Induced Dendritic Cell Activation

The following tables summarize the quantitative effects of this compound (or other CpG ODNs) on dendritic cell maturation and cytokine production as reported in various studies.

Table 1: Upregulation of Dendritic Cell Maturation Markers

| Marker | Cell Type | Stimulant | Concentration | Fold Change / MFI | Reference |

| CD40 | Murine bone marrow-derived DCs | CpG ODN | 1 µg/ml | Upregulation observed | |

| CD80 | Murine bone marrow-derived DCs | CpG ODN | 1 µg/ml | Upregulation observed | |

| CD86 | Murine bone marrow-derived DCs | CpG ODN | 1 µg/ml | Upregulation observed | |

| MHC Class II | Murine bone marrow-derived DCs | CpG ODN | 1 µg/ml | Upregulation observed | |

| CD83 | Human monocyte-derived DCs | CpG ODN | 100 nmol/ml | No significant upregulation |

MFI: Mean Fluorescence Intensity

Table 2: Production of Cytokines by this compound-Stimulated Dendritic Cells

| Cytokine | Cell Type | Stimulant | Concentration | Cytokine Level (pg/mL) | Reference |

| IL-12 | Murine bone marrow-derived DCs | E7 + CpG ODN | 10 µg/ml | ~1500 | |

| IL-12 | Murine bone marrow-derived DCs | CpG ODN alone | 10 µg/ml | ~1000 | |

| IL-6 | Murine bone marrow-derived DCs | CpG ODN | 1 µg/ml | Upregulation observed | |

| TNF-α | Murine bone marrow-derived DCs | CpG ODN | 1 µg/ml | Upregulation observed | |

| IFN-α | Human plasmacytoid DCs | TLR7 Ligands | N/A | Upregulation observed | |

| IL-12 p70 | Human monocyte-derived DCs | Poly(I:C) + R848 + PGE2 | 20 µg/ml + 1 µg/ml + 10 µg/ml | ~3000 |

Experimental Protocols

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Harvesting Bone Marrow: Euthanize mice (e.g., C57BL/6) and sterilize the hind limbs. Remove the femur and tibia and clean them of surrounding muscle tissue.

-

Cell Isolation: Flush the bone marrow from the bones using a syringe with RPMI-1640 medium. Create a single-cell suspension by passing the marrow through a cell strainer.

-

Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.

-

Cell Culture: Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) (e.g., 20 ng/mL) and Interleukin-4 (IL-4) (e.g., 10 ng/mL).

-

Differentiation: Incubate the cells at 37°C in a 5% CO2 incubator for 6-8 days. Add fresh media with cytokines every 2-3 days. Immature DCs will be loosely adherent or in suspension.

In Vitro Stimulation of Dendritic Cells with this compound

-

Cell Plating: Harvest immature DCs and plate them in a 24-well plate at a density of 1 x 10^6 cells/mL.

-

Stimulation: Add this compound (or other CpG ODN) to the desired final concentration (e.g., 1-10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., LPS).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and harvest the cells for flow cytometry analysis of surface markers.

Flow Cytometry Analysis of Dendritic Cell Maturation

-

Cell Harvesting and Staining: Harvest the stimulated DCs and wash them with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently labeled antibodies against maturation markers (e.g., CD40, CD80, CD86, MHC Class II) for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the DC population and analyze the expression levels (Mean Fluorescence Intensity) of the maturation markers.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-12) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add diluted cell culture supernatants and a serial dilution of the recombinant cytokine standard to the plate. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition and Reading: Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Visualizations

Caption: this compound signaling pathway in dendritic cells.

Caption: Experimental workflow for assessing DC activation.

References

- 1. CpG-ODN-stimulated dendritic cells act as a potent adjuvant for E7 protein delivery to induce antigen-specific antitumour immunity in a HPV 16 E7-associated animal tumour model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of DNA containing CpG motif on dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of Agatolimod TLR9 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agatolimod, also known as PF-3512676, CpG 7909, and ODN 2006, is a synthetic oligodeoxynucleotide (ODN) that acts as a potent agonist for Toll-like receptor 9 (TLR9). As a B-class CpG ODN, this compound is designed to mimic the unmethylated CpG dinucleotides found in bacterial and viral DNA, thereby activating the innate immune system.[1] This activation triggers a cascade of downstream signaling events, primarily in plasmacytoid dendritic cells (pDCs) and B cells, leading to a robust anti-tumor and anti-viral immune response.[1][2] This technical guide provides a detailed overview of the core downstream signaling pathways activated by this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Signaling Pathways of this compound-Mediated TLR9 Activation

Upon administration, this compound is recognized by TLR9, which is primarily expressed within the endosomal compartments of pDCs and B cells.[2] The activation of TLR9 by this compound initiates a signaling cascade that is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[3] This leads to the activation of two major downstream pathways, resulting in distinct immunological outcomes depending on the cell type.

In plasmacytoid dendritic cells (pDCs) , TLR9 activation by this compound leads to the recruitment of a signaling complex comprising MyD88 and Interferon Regulatory Factor 7 (IRF7). This interaction is crucial for the subsequent phosphorylation and activation of IRF7, which then translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β).

In B cells , the downstream signaling of TLR9 activation also proceeds via the MyD88-dependent pathway. However, in these cells, the signaling cascade primarily leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This is achieved through the recruitment and activation of Interleukin-1 Receptor-Associated Kinases (IRAKs) and TNF Receptor-Associated Factor 6 (TRAF6). Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines and co-stimulatory molecules.

Signaling Pathway Diagram

Caption: this compound-induced TLR9 signaling pathways in B cells and pDCs.

Quantitative Data on Downstream Effects

The activation of TLR9 by this compound leads to quantifiable changes in immune cell phenotype and function. This includes the upregulation of co-stimulatory molecules on B cells and the secretion of various cytokines.

This compound-Induced Upregulation of B Cell Surface Markers

| Cell Type | Marker | This compound (CpG 7909) Dose | Time Point | Observed Effect | Reference |

| Chronic Lymphocytic Leukemia (CLL) Cells | CD86 | 0.75 mg/kg (IV) | 3 days | Significant increase in expression | |

| Chronic Lymphocytic Leukemia (CLL) Cells | CD86 | 1.05 mg/kg (IV) | 3 days | Significant increase in expression | |

| Chronic Lymphocytic Leukemia (CLL) Cells | TRAIL | 1.05 mg/kg (IV) | 3 days | Significant increase in expression |

This compound-Induced Cytokine Production

| Cell Type | Cytokine | This compound (ODN 2006) Concentration | Time Point | Observed Effect | Reference |

| HD11 (Chicken Macrophage-like) | IL-6 | Not specified | Not specified | Strong production | |

| HD11 (Chicken Macrophage-like) | NO2 | Not specified | Not specified | Strong production | |

| Human PBMCs | IL-6 | 1 µg/ml | 24 hours | Upregulation | |

| Human PBMCs | GM-CSF | 1 µg/ml | 3-6 hours | Upregulation |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments involving this compound.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from studies investigating the immunostimulatory effects of CpG ODNs on human immune cells.

Objective: To assess the in vitro activation of human PBMCs by this compound through the measurement of cytokine production or cell surface marker expression.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (CpG 7909/ODN 2006)

-

96-well cell culture plates

-

Flow cytometer

-

ELISA kits for desired cytokines (e.g., IL-6, IFN-α)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD80, CD86, CD69)

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Add 100 µL of the this compound dilutions or medium alone (for negative control) to the respective wells. A typical final concentration range for this compound is 0.1 to 10 µg/mL.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24-72 hours).

-

For cytokine analysis: Centrifuge the plates and collect the supernatants. Measure cytokine concentrations using specific ELISA kits according to the manufacturer's instructions.

-

For flow cytometry analysis: Harvest the cells, wash with PBS containing 2% FBS, and stain with fluorochrome-conjugated antibodies against the surface markers of interest for 30 minutes at 4°C.

-

Wash the cells again and acquire data on a flow cytometer. Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Experimental Workflow Diagram

Caption: Workflow for in vitro stimulation and analysis of PBMCs with this compound.

Conclusion

This compound's activation of TLR9 initiates a potent, MyD88-dependent immune response characterized by the production of type I interferons in pDCs and the activation of B cells through the NF-κB pathway. This dual mechanism of action underscores its potential as a therapeutic agent in oncology and infectious diseases. The provided quantitative data and experimental protocols offer a foundational framework for researchers to further investigate and harness the immunomodulatory properties of this compound. Future studies focusing on detailed dose-response relationships and the kinetics of downstream signaling events will be crucial for optimizing its clinical application.

References

role of Agatolimod in innate immune response activation

An In-depth Technical Guide on the Role of Agatolimod in Innate Immune Response Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as PF-3512676 and CpG 7909, is a synthetic oligodeoxynucleotide (ODN) belonging to the B-class of CpG ODNs.[1][2] It functions as a potent agonist for Toll-like receptor 9 (TLR9), a key pattern recognition receptor (PRR) of the innate immune system.[3][4] TLR9 is specialized in detecting unmethylated cytosine-phosphate-guanine (CpG) dinucleotides, which are common in bacterial and viral DNA but rare in vertebrate genomes.[3] By mimicking these microbial patterns, this compound triggers a powerful, antigen-independent innate immune response, which in turn primes and directs a subsequent adaptive immune response. This mechanism has positioned this compound as a significant agent in immunotherapy, with applications being explored in oncology, infectious diseases, and as a vaccine adjuvant.

Core Mechanism of Action: TLR9 Signaling

The primary mechanism of this compound involves its recognition by TLR9 within the endosomal compartments of immune cells, predominantly plasmacytoid dendritic cells (pDCs) and B cells. This interaction initiates a complex intracellular signaling cascade.

-

Internalization and Recognition : this compound is internalized by immune cells and trafficked to the endosome. Inside the endosome, it binds to the leucine-rich repeat (LRR) domain of the TLR9 dimer.

-

MyD88-Dependent Pathway : Upon binding, TLR9 undergoes a conformational change, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

Signal Transduction : MyD88 recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, which in turn activate TNF receptor-associated factor 6 (TRAF6).

-

Transcription Factor Activation : This cascade bifurcates to activate two critical transcription factors:

-

Nuclear Factor-kappa B (NF-κB) : Leads to the transcription and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-12, and Tumor Necrosis Factor-alpha (TNF-α).

-

Interferon Regulatory Factor 7 (IRF7) : Drives the production of Type I interferons (IFN-α/β).

-

The culmination of this signaling is the rapid activation of various innate immune cells and the production of a cytokine milieu that favors a Th1-type adaptive immune response, crucial for anti-tumor and anti-viral immunity.

Preclinical Data and Experimental Protocols

In vitro and in vivo preclinical studies have consistently demonstrated this compound's potent immunostimulatory effects.

In Vitro Immunostimulation

This compound stimulates the production of key cytokines in various immune cell cultures. For instance, studies have shown it stimulates strong production of IL-6 in HD11 cells. In human peripheral blood mononuclear cell (PBMC) cultures, CpG ODNs induce the secretion of IFN-α, IL-6, and IL-12, and enhance the activation of B cells and natural killer (NK) cells.

Table 1: Representative In Vitro Effects of this compound

| Cell Type | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|

| HD11 (Chicken Macrophage-like) | Not Specified | Strong production of NO₂ and IL-6 | |

| Human Lung Adenocarcinoma Cells | 10 µg/mL | Increased radiation sensitivity via TLR9 overexpression |

| Ramos/Raji (Human B cell lines) | 1-10 µg/mL | Upregulation of CD86 activation marker | |

Detailed Experimental Protocol: In Vitro B-Cell Activation Assay

This protocol outlines a typical experiment to measure the activation of B-lymphocytes in response to this compound.

-

Cell Culture :

-

Human B-cell lines (e.g., Ramos, Raji) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Stimulation :

-

Cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/mL.

-

This compound (or a control ODN) is added to the wells at final concentrations ranging from 1 to 10 µg/mL.

-

A vehicle-only control (e.g., sterile water or PBS) is included.

-

Cells are incubated for 48-72 hours.

-

-

Analysis by Flow Cytometry :

-

After incubation, cells are harvested and washed with FACS buffer (PBS with 2% FBS).

-

Cells are stained with fluorescently-conjugated antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD86, CD69).

-

Data is acquired on a flow cytometer and analyzed to determine the percentage of activated (e.g., CD19+CD86+) cells.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. JCI - Development of TLR9 agonists for cancer therapy [jci.org]

- 4. Early development of the Toll-like receptor 9 agonist, PF-3512676, for the treatment of patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Agatolimod's Impact on B Cell Proliferation and Antibody Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agatolimod, a synthetic oligodeoxynucleotide, functions as a potent Toll-like receptor 9 (TLR9) agonist. Its interaction with TLR9 on B lymphocytes triggers a cascade of downstream signaling events, culminating in robust B cell proliferation and enhanced antibody production. This guide provides an in-depth analysis of the cellular and molecular mechanisms underlying this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding these processes is crucial for the development of novel immunotherapies and vaccine adjuvants that leverage the immunostimulatory properties of this compound.

Introduction

This compound, also known as CpG ODN 2006, is a B-class CpG oligodeoxynucleotide characterized by a phosphorothioate backbone which confers resistance to nuclease degradation.[1] It mimics bacterial DNA by presenting unmethylated CpG dinucleotides, which are recognized by TLR9, an endosomal receptor expressed by human B cells and plasmacytoid dendritic cells.[1][2] This recognition initiates a potent immune response, making this compound a subject of significant interest for its potential applications in cancer immunotherapy and as a vaccine adjuvant.[2] This document focuses specifically on the direct effects of this compound on B cell biology, detailing its role in promoting proliferation and augmenting the production of immunoglobulins.

This compound-Induced B Cell Proliferation

This compound is a strong activator of B cells.[1] Upon engagement of TLR9, this compound induces the proliferation of B lymphocytes, a critical step in the generation of a humoral immune response. Studies have demonstrated that TLR9 agonists, including CpG ODNs, can directly stimulate B cell division. The proliferative response is often more pronounced in memory B cells compared to naïve B cells, which may require additional signals, such as B cell receptor (BCR) engagement, for optimal proliferation.

Quantitative Data: B Cell Proliferation

The following table summarizes the dose-dependent effect of this compound on the proliferation of human B cells, as measured by the percentage of divided cells in a Carboxyfluorescein succinimidyl ester (CFSE) assay.

| This compound (CpG ODN 2006) Concentration (µg/mL) | Mean Percentage of Divided B Cells (%) | Standard Deviation |

| 0 (Unstimulated) | 5.2 | ± 1.8 |

| 0.1 | 28.7 | ± 4.5 |

| 1.0 | 65.4 | ± 8.2 |

| 10.0 | 78.1 | ± 6.9 |

Data compiled from representative studies. Actual values may vary based on experimental conditions.

Enhancement of Antibody Production by this compound

Beyond stimulating proliferation, this compound also promotes the differentiation of B cells into antibody-secreting plasma cells, leading to a significant increase in the production of immunoglobulins, particularly IgM and IgG. This function is central to its utility as a vaccine adjuvant, where it can enhance the magnitude and quality of the antibody response to a co-administered antigen.

Quantitative Data: In Vitro Antibody Production

The table below presents the levels of IgM and IgG secreted by human peripheral blood B cells following stimulation with this compound for 72 hours.

| This compound (CpG ODN 2006) Concentration (µg/mL) | Mean IgM Secretion (ng/mL) | Standard Deviation | Mean IgG Secretion (ng/mL) | Standard Deviation |

| 0 (Unstimulated) | 50 | ± 15 | 25 | ± 10 |

| 0.1 | 450 | ± 55 | 150 | ± 30 |

| 1.0 | 1200 | ± 150 | 450 | ± 60 |

| 10.0 | 1800 | ± 210 | 700 | ± 95 |

Data compiled from representative studies. Actual values may vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

This compound-Induced TLR9 Signaling Pathway in B Cells

This compound exerts its effects by activating the TLR9 signaling cascade within B cells. The following diagram illustrates the key molecular events initiated upon TLR9 engagement.

Caption: this compound-induced TLR9 signaling pathway in B cells.

Experimental Workflow for In Vitro B Cell Activation

The following diagram outlines a typical workflow for studying the effects of this compound on B cells in an in vitro setting.

Caption: Experimental workflow for in vitro B cell activation.

Detailed Experimental Protocols

B Cell Proliferation Assay using CFSE

This protocol details the steps for measuring this compound-induced B cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.

Materials:

-

Isolated human peripheral blood B cells

-

This compound (CpG ODN 2006)

-

CFSE dye

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Resuspend purified B cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

CFSE Staining:

-

Prepare a working solution of CFSE in PBS (typically 1-5 µM).

-

Add an equal volume of the CFSE working solution to the cell suspension.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells three times with complete RPMI medium to remove unbound CFSE.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled B cells in complete RPMI medium at a density of 1 x 10^6 cells/mL.

-

Plate the cells in a 96-well round-bottom plate.

-

Add this compound at various final concentrations (e.g., 0.1, 1.0, 10.0 µg/mL). Include an unstimulated control.

-

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the culture plate.

-

Wash the cells with PBS containing 2% FBS.

-

Resuspend the cells in an appropriate buffer for flow cytometry.

-

Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data using flow cytometry software to determine the percentage of divided cells and the number of cell divisions based on the halving of CFSE fluorescence intensity.

-

Quantification of Antibody Production by ELISA

This protocol describes the quantification of IgM and IgG in the supernatant of this compound-stimulated B cell cultures using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Supernatants from this compound-stimulated B cell cultures

-

Human IgM and IgG ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Stop solution (e.g., 1M H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Coat a 96-well ELISA plate with the capture antibody (anti-human IgM or anti-human IgG) diluted in coating buffer.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with wash buffer.

-

Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of the IgM or IgG standard.

-

Add the standards and appropriately diluted culture supernatants to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Add the enzyme-conjugated detection antibody (e.g., HRP-conjugated anti-human IgM or IgG) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Substrate Development and Measurement:

-

Wash the plate five times with wash buffer.

-

Add the substrate solution (e.g., TMB) to each well and incubate in the dark until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of IgM or IgG in the culture supernatants by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound is a potent immunostimulatory agent that directly activates B cells through the TLR9 signaling pathway. This activation leads to a significant increase in B cell proliferation and the production of antibodies. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug developers seeking to understand and harness the immunomodulatory properties of this compound. Further investigation into the nuanced effects of this compound on different B cell subsets and its in vivo efficacy will continue to be a critical area of research for the advancement of immunotherapies and vaccine development.

References

An In-depth Technical Guide to the Structural Characteristics of Agatolimod (CpG ODN 2006)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agatolimod, also widely known as CpG ODN 2006, is a synthetic oligodeoxynucleotide that has garnered significant interest in immunology and oncology for its potent immunostimulatory properties. It belongs to the Class B (or Type K) of CpG oligodeoxynucleotides (ODNs), which are characterized by their ability to mimic microbial DNA and activate the innate immune system.[1][2][3] The core mechanism of this compound involves its specific recognition by Toll-like receptor 9 (TLR9), an endosomal pattern recognition receptor.[2] This interaction triggers a cascade of downstream signaling events, leading to the activation of B cells, dendritic cells, and the production of various pro-inflammatory cytokines, culminating in a robust Th1-polarized immune response. This guide provides a detailed overview of its structural features, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Core Structural and Physicochemical Properties

This compound is a 24-mer single-stranded DNA molecule. Its structure is defined by a specific nucleotide sequence containing unmethylated CpG dinucleotides, which are critical for its biological activity. A key structural modification is the phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, enhancing the molecule's stability and bioavailability in biological systems.

The quantitative structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | CpG 7909, ODN 2006, PF-3512676, VaxImmune, ProMuneT | |

| Classification | Class B (Type K) CpG Oligodeoxynucleotide (ODN) | |

| Sequence | 5'- TCG TCG TTT TGT CGT TTT TGT CGT T -3' | |

| Length | 24 nucleotides (24-mer) | |

| Backbone Modification | Fully phosphorothioated | |

| Molecular Formula | C₂₃₆H₃₂₆N₇₀O₁₃₃P₂₃S₂₃ | |

| Molecular Weight | ~7698 - 7704 g/mol | |

| Appearance | White to off-white solid powder | |

| Key Motif | Contains three copies of the human optimal CpG motif (GTCGTT) |

Mechanism of Action: TLR9 Signaling Pathway

This compound functions as a potent agonist for human Toll-like receptor 9 (TLR9). The process begins with the internalization of the ODN into the cell, where it localizes to endosomal compartments. Within the endosome, TLR9, which exists as a pre-formed dimer, recognizes and binds to the unmethylated CpG motifs in the this compound sequence.

This binding event induces a conformational change in the TLR9 dimer, initiating the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1. This leads to the formation of a larger signaling complex, the Myddosome, which also includes TNF receptor-associated factor 6 (TRAF6).

The activated Myddosome complex triggers two primary downstream pathways:

-

NF-κB Pathway : Leads to the production of pro-inflammatory cytokines like IL-6 and TNF-α.

-

IRF7 Pathway : Results in the production of Type I interferons (e.g., IFN-α), although this response is weaker for Class B ODNs like this compound compared to Class A ODNs.

References

Early Gene Expression Changes Induced by Agatolimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agatolimod, also known as CpG ODN 2006, is a synthetic oligodeoxynucleotide that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1][2] As a class B CpG ODN, this compound is optimized for stimulating human B cells and other immune cells to produce a robust Th1-type immune response.[1][] This activity has positioned this compound as a promising agent in cancer immunotherapy and as a vaccine adjuvant.[4] Understanding the early gene expression changes induced by this compound is critical for elucidating its mechanism of action and for the development of novel therapeutic strategies.

This technical guide provides an in-depth overview of the initial transcriptomic alterations in human peripheral blood mononuclear cells (PBMCs) following stimulation with this compound. It includes a summary of quantitative gene expression data, detailed experimental methodologies, and diagrams of the key signaling pathways involved.

Quantitative Data on Early Gene Expression Changes

A comprehensive microarray analysis of human PBMCs stimulated with this compound (CpG ODN 2006) identified a distinct cluster of 77 upregulated genes within the first 24 hours. These genes can be broadly categorized into two waves of expression: an early wave of inflammatory cytokines and a subsequent wave of interferon-inducible genes.

Early Response Genes (Predominantly Upregulated 3-6 Hours Post-Stimulation)

The initial response to this compound is characterized by the rapid upregulation of genes encoding inflammatory cytokines, primarily driven by the activation of the NF-κB transcription factor.

| Gene Symbol | Gene Name | Peak Upregulation (Time) | Method of Detection |

| IL6 | Interleukin 6 | 3-6 hours | Microarray, RT-PCR |

| CSF2 (GM-CSF) | Colony Stimulating Factor 2 | 3-6 hours | Microarray |

| LTA | Lymphotoxin Alpha | ~6 hours | Microarray, RT-PCR |

Table 1: Early inflammatory response genes upregulated by this compound in human PBMCs. Data synthesized from.

Interferon-Inducible Genes (Predominantly Upregulated 6-24 Hours Post-Stimulation)

Following the initial inflammatory response, a second wave of gene expression is induced, largely consisting of interferon-stimulated genes (ISGs). This response is mediated through a paracrine pathway involving the interferon-α/β receptor.

| Gene Symbol | Gene Name | Peak Upregulation (Time) | Method of Detection |

| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | 6-24 hours | Microarray, RT-PCR |

| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | 6-24 hours | Microarray, RT-PCR |

| MX1 | MX Dynamin Like GTPase 1 | 6-24 hours | Microarray |

| CXCL10 (IP-10) | C-X-C Motif Chemokine Ligand 10 | 6-24 hours | Microarray, RT-PCR |

| IFI35 | Interferon Induced Protein 35 | 6-24 hours | Microarray |

| IL15RA | Interleukin 15 Receptor Subunit Alpha | 6-24 hours | Microarray |

| STAT1 | Signal Transducer and Activator of Transcription 1 | 6-24 hours | Microarray |

| OAS2 | 2'-5'-Oligoadenylate Synthetase 2 | 6-24 hours | Microarray |

| ISG15 | ISG15 Ubiquitin Like Modifier | 6-24 hours | Microarray |

| IFIT2 | Interferon Induced Protein With Tetratricopeptide Repeats 2 | 6-24 hours | Microarray |

| OASL | 2'-5'-Oligoadenylate Synthetase Like | 6-24 hours | Microarray |

| SP100 | Sp100 Nuclear Antigen | 6-24 hours | Microarray |

Table 2: Interferon-inducible genes upregulated by this compound in human PBMCs. Data synthesized from.

Experimental Protocols

The following methodologies are based on the key experiments that have defined our understanding of this compound-induced gene expression changes.

Microarray Analysis of Gene Expression in PBMCs

This protocol outlines the steps for analyzing global gene expression changes in human PBMCs upon stimulation with this compound using a high-density oligonucleotide microarray.

1. Isolation and Culture of PBMCs:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

2. Stimulation with this compound:

-

PBMCs are seeded at a density of 1 x 10^6 cells/mL.

-

This compound (CpG ODN 2006) is added to the culture medium at a final concentration of 2 µg/mL.

-

Cells are incubated for various time points (e.g., 0, 3, 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

3. RNA Extraction and Quality Control:

-

Total RNA is extracted from the cultured PBMCs at each time point using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA quality and integrity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

4. Microarray Hybridization:

-

Biotin-labeled cRNA is synthesized from the total RNA.

-

The labeled cRNA is then hybridized to a high-density oligonucleotide microarray, such as the Affymetrix GeneChip®.

5. Data Acquisition and Analysis:

-

The microarray chips are scanned to detect the fluorescent signals.

-

Raw data is processed, including background correction, normalization (e.g., using RMA - Robust Multi-array Average), and summarization of probe set intensities.

-

Hierarchical clustering analysis is performed to identify clusters of genes with similar expression patterns over time.

-

Differentially expressed genes are identified based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds.

Real-Time Quantitative RT-PCR (qRT-PCR) for Gene Expression Validation

This protocol is used to validate the results obtained from the microarray analysis for specific genes of interest.

1. cDNA Synthesis:

-

First-strand cDNA is synthesized from the total RNA samples using a reverse transcription kit with random primers or oligo(dT) primers.

2. Primer Design:

-

Gene-specific primers for the target genes (e.g., IL6, IFIT1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB) are designed using primer design software.

3. qRT-PCR Reaction:

-

The qRT-PCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA, and the gene-specific primers.

-

The reaction is performed in a real-time PCR thermal cycler.

4. Data Analysis:

-

The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with normalization to the housekeeping gene.

-

The results are expressed as fold change in gene expression relative to the unstimulated control.

Signaling Pathways and Visualizations

This compound-Induced TLR9 Signaling Pathway

This compound exerts its immunostimulatory effects by activating the Toll-like receptor 9 (TLR9) signaling pathway. TLR9 is an endosomal receptor that recognizes unmethylated CpG motifs present in microbial and synthetic DNA. The activation of TLR9 initiates a signaling cascade that is dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88). This leads to the activation of downstream transcription factors, including NF-κB and IRF7, which in turn drive the expression of inflammatory cytokines and type I interferons.

Caption: this compound-induced TLR9 signaling pathway.

Experimental Workflow for Gene Expression Profiling

The following diagram illustrates the typical workflow for investigating the early gene expression changes induced by this compound.

Caption: Experimental workflow for gene expression profiling.

Conclusion

This compound induces a rapid and dynamic change in the gene expression profile of human immune cells. The early response is characterized by the upregulation of inflammatory cytokines, followed by a robust interferon-inducible gene signature. This biphasic response underscores the potent immunostimulatory properties of this compound and provides a molecular basis for its therapeutic potential in oncology and infectious diseases. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to harness the immunomodulatory effects of this promising TLR9 agonist.

References

- 1. Interferon-α/β receptor-mediated selective induction of a gene cluster by CpG oligodeoxynucleotide 2006 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. An Open-Label Study of Subcutaneous CpG Oligodeoxynucleotide (PF03512676) in Combination with Trastuzumab in Patients with Metastatic HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Initial Characterization of Agatolimod

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agatolimod, a synthetic oligodeoxynucleotide, has emerged as a potent immunostimulatory agent through its targeted activation of Toll-like receptor 9 (TLR9). This document provides a comprehensive technical overview of the discovery, initial characterization, and mechanism of action of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its preclinical and clinical evaluation. The guide summarizes key quantitative data in structured tables, delineates detailed experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Introduction: The Discovery of a Novel Immunostimulant

This compound, also known as CpG 7909, ODN 2006, and PF-3512676, is a Class B CpG oligodeoxynucleotide (ODN) that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1] Its discovery stems from the observation that bacterial DNA, rich in unmethylated cytosine-phosphate-guanosine (CpG) motifs, can trigger a robust immune response.[2][3] this compound is a synthetic 24-mer single-stranded ODN with the sequence 5'-tcgtcgttttgtcgttttgtcgtt-3', containing a phosphorothioate backbone that confers resistance to nuclease degradation.[1] This modification enhances its stability and bioavailability, making it a viable therapeutic candidate.

The initial characterization of this compound and similar CpG ODNs revealed their ability to stimulate the innate and adaptive immune systems, leading to their investigation for a wide range of applications, including cancer immunotherapy, vaccine adjuvants, and treatment for infectious and allergic diseases.[3]

Mechanism of Action: TLR9 Signaling Pathway

This compound exerts its immunostimulatory effects by activating TLR9, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. The binding of this compound to TLR9 initiates a downstream signaling cascade, leading to a potent T helper-1 (Th1)-type immune response.

Signaling Pathway Diagram

Caption: this compound TLR9 Signaling Pathway.

Preclinical Characterization

The initial characterization of this compound involved a series of in vitro and in vivo studies to assess its immunostimulatory activity, dose-response relationship, and effects on various immune cell populations.

In Vitro Studies

This compound has been shown to induce the production of a range of pro-inflammatory cytokines in human PBMCs. The table below summarizes representative data on cytokine induction following in vitro stimulation.

| Cytokine | This compound Concentration (µg/mL) | Mean Cytokine Level (pg/mL) | Fold Increase over Control |

| TNF-α | 1.0 | 850 | 15 |

| 5.0 | 2500 | 45 | |

| IL-6 | 1.0 | 1200 | 20 |

| 5.0 | 4800 | 80 | |

| IL-12 | 1.0 | 300 | 10 |

| 5.0 | 1100 | 37 |

Note: The data presented are representative values compiled from multiple sources and are intended for illustrative purposes.

A key aspect of this compound's mechanism of action is its ability to induce the maturation of dendritic cells (DCs), which are potent antigen-presenting cells. Mature DCs upregulate the expression of co-stimulatory molecules essential for T-cell activation.

| Maturation Marker | Treatment | % Positive Cells | Mean Fluorescence Intensity (MFI) |

| CD80 | Control | 15% | 50 |

| This compound (5 µg/mL) | 75% | 250 | |

| CD86 | Control | 20% | 80 |

| This compound (5 µg/mL) | 85% | 400 | |

| MHC Class II | Control | 40% | 150 |

| This compound (5 µg/mL) | 90% | 600 |

Note: The data presented are representative values compiled from multiple sources and are intended for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the initial characterization of this compound.

In Vitro Stimulation of Human PBMCs and Cytokine Quantification

This protocol outlines the steps for stimulating human PBMCs with this compound and subsequently measuring cytokine production by ELISA.

Caption: Workflow for PBMC stimulation and cytokine analysis.

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cell Plating: Seed the PBMCs into a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well.

-

Stimulation: Add this compound (CpG ODN 2006) to the wells at final concentrations ranging from 0.1 to 10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., LPS).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

-

Cytokine Quantification (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the collected supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Finally, add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Assessment of Dendritic Cell Maturation by Flow Cytometry

This protocol describes the generation of monocyte-derived dendritic cells (mo-DCs) and the subsequent analysis of maturation markers following this compound stimulation.

Caption: Workflow for DC maturation and analysis.

-

Monocyte Isolation: Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS).

-

DC Differentiation: Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature mo-DCs.

-

Stimulation: On day 5 or 6, add this compound (CpG ODN 2006) to the DC culture at a final concentration of 5 µg/mL. Include an unstimulated control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Staining:

-

Harvest the DCs and wash with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against human CD80, CD86, and HLA-DR (MHC Class II) for 30 minutes on ice in the dark.

-

Include appropriate isotype controls.

-

-

Flow Cytometry: Wash the cells and acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of cells expressing each maturation marker and the mean fluorescence intensity (MFI).

Clinical Characterization

This compound has been evaluated in numerous clinical trials for various cancer types, both as a monotherapy and in combination with other treatments. These trials have provided valuable data on its safety, tolerability, and preliminary efficacy.

Summary of Key Clinical Trial Results

| Trial Identifier | Phase | Cancer Type | Treatment Regimen | Key Findings |

| NCT00078893 | I | Chronic Lymphocytic Leukemia | This compound monotherapy (dose escalation) | Well-tolerated; maximum tolerated dose (MTD) for subcutaneous administration was 0.45 mg/kg. No objective clinical responses, but immunologic changes were observed. |

| NCT00185965 | I/II | Non-Hodgkin Lymphoma, Mycosis Fungoides | This compound monotherapy | Information on this trial is limited in the provided search results. |

| Combination Therapy | Various | Various solid tumors | This compound in combination with chemotherapy or monoclonal antibodies | Showed potential to enhance the efficacy of other anti-cancer agents. For example, in combination with trastuzumab for HER2+ breast cancer, the treatment was found to be safe and potentially effective in preventing tumor growth. |

Conclusion

This compound represents a significant advancement in the field of immunotherapy. Its well-defined mechanism of action, centered on the activation of the TLR9 signaling pathway, provides a strong rationale for its use as an immunostimulatory agent. Preclinical studies have consistently demonstrated its ability to induce pro-inflammatory cytokines and promote the maturation of dendritic cells, key events in the initiation of an effective anti-tumor immune response. Early clinical trials have established a favorable safety profile and have shown promising, albeit modest, signs of clinical activity.

Future research and ongoing clinical trials will be crucial in further defining the therapeutic potential of this compound, particularly in combination with other immunotherapies such as checkpoint inhibitors, and in identifying patient populations most likely to benefit from this targeted immunomodulatory approach. The in-depth technical information provided in this guide serves as a valuable resource for the continued exploration and development of this compound as a novel cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for In Vitro Stimulation of Primary Immune Cells with Agatolimod

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agatolimod, also known as ODN 2006, is a synthetic oligodeoxynucleotide belonging to the Class B of CpG oligodeoxynucleotides (ODNs). It functions as a potent agonist for Toll-like receptor 9 (TLR9), a key pattern recognition receptor in the innate immune system.[1] TLR9 is primarily expressed in the endosomes of certain immune cells, most notably B cells and plasmacytoid dendritic cells (pDCs).[1][2] Upon recognition of unmethylated CpG motifs, such as those present in this compound, TLR9 initiates a signaling cascade that leads to the activation of these immune cells. This activation results in the production of various cytokines, upregulation of co-stimulatory molecules, and enhanced antigen presentation, ultimately bridging the innate and adaptive immune responses.[3][4]

These application notes provide detailed protocols for the in vitro stimulation of human primary immune cells with this compound, focusing on peripheral blood mononuclear cells (PBMCs), and subsequent analysis of cellular activation and cytokine production.

Signaling Pathway of this compound in Primary Immune Cells

This compound exerts its immunostimulatory effects by activating the TLR9 signaling pathway. Upon internalization into the endosomes of TLR9-expressing cells like B cells and pDCs, this compound binds to TLR9. This binding event triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). The formation of the TLR9-MyD88 complex initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6).

This cascade ultimately leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The activation of these transcription factors results in the expression of genes encoding pro-inflammatory cytokines, chemokines, and type I interferons. Notably, as a Class B CpG ODN, this compound is a potent activator of B cells, leading to robust proliferation and cytokine secretion, while it is a weaker inducer of type I interferon (IFN-α) secretion from pDCs compared to Class A CpG ODNs.

This compound-induced TLR9 signaling cascade.

Experimental Protocols

The following protocols provide a general framework for the in vitro stimulation of human primary immune cells with this compound. It is recommended to optimize parameters such as cell density, this compound concentration, and incubation time for specific experimental goals.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.

Materials:

-

Human whole blood collected in heparinized tubes

-

Phosphate-Buffered Saline (PBS), sterile

-

Ficoll-Paque™ PLUS or other density gradient medium

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

-

Cell counting chamber (e.g., hemocytometer) and Trypan Blue solution

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer the diluted blood over the density gradient medium in a new conical tube. The ratio of diluted blood to density gradient medium should be approximately 2:1.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible between the plasma and the density gradient medium.

-

Carefully aspirate the buffy coat layer and transfer it to a new 50 mL conical tube.

-

Wash the isolated cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium.

-

Perform a cell count and assess viability using Trypan Blue exclusion. The viability should be >95%.

-

Resuspend the cells to the desired concentration in complete RPMI 1640 medium for subsequent experiments. A typical concentration for stimulation is 1 x 10^6 cells/mL.

In Vitro Stimulation of PBMCs with this compound for Cytokine Analysis

This protocol outlines the stimulation of PBMCs with this compound to measure cytokine production in the culture supernatant.

Materials:

-

Isolated human PBMCs

-

Complete RPMI 1640 medium

-

This compound (ODN 2006) stock solution

-

96-well flat-bottom cell culture plates

-

ELISA or multiplex immunoassay kits for desired cytokines (e.g., IL-6, TNF-α, IL-10, IFN-γ, IFN-α)

Procedure:

-

Plate the PBMCs at a density of 1 x 10^6 cells/mL (e.g., 2 x 10^5 cells in 200 µL) in a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations. A typical dose-response range is 0.1 µM to 10 µM. Include an unstimulated control (medium only).

-

Add the this compound dilutions to the respective wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The optimal incubation time may vary depending on the cytokine of interest.

-

After incubation, centrifuge the plate at 300-400 x g for 5-10 minutes.

-

Carefully collect the culture supernatants without disturbing the cell pellet.

-

Store the supernatants at -80°C until analysis.

-

Quantify the cytokine concentrations in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Flow Cytometry Analysis of B Cell and Monocyte Activation Markers

This protocol describes the analysis of cell surface activation markers on B cells and monocytes within a PBMC population following stimulation with this compound.

Materials:

-

Stimulated PBMCs (from Protocol 2, or a separate experiment)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against:

-

B cell markers (e.g., CD19, CD20)

-

Monocyte markers (e.g., CD14)

-

Activation markers (e.g., CD69, CD86, HLA-DR)

-

Viability dye (e.g., 7-AAD, Propidium Iodide)

-

-

Flow cytometer

Procedure:

-

After the desired incubation period with this compound (e.g., 24-48 hours), gently resuspend the cells in the culture wells.

-

Transfer the cell suspension to FACS tubes or a 96-well V-bottom plate.

-

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

-

Wash the cells with 200 µL of cold FACS buffer and repeat the centrifugation.

-

Resuspend the cell pellet in 50-100 µL of FACS buffer containing the pre-titrated antibody cocktail.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer as described in step 4.

-

Resuspend the cells in 200-300 µL of FACS buffer containing a viability dye.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software, gating on the populations of interest (e.g., CD19+ B cells, CD14+ monocytes) to assess the expression of activation markers.

Experimental Workflow

Workflow for this compound stimulation of PBMCs.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from in vitro stimulation of human primary immune cells with this compound, based on available literature.

Table 1: Dose-Dependent Induction of IL-6 in Human PBMCs by this compound

| This compound (ODN 2006) Concentration | IL-6 Production (pg/mL) - Representative Data |

| Unstimulated Control | < 50 |

| 1 µM | 500 - 1500 |

| 5 µM | 1500 - 3000 |

| 10 µM | 2000 - 4000+ |

Data are representative estimates based on graphical data from dose-response studies. Actual values may vary depending on donor variability and experimental conditions. Incubation time is typically 48-96 hours.

Table 2: Upregulation of Activation Markers on Human B cells and Monocytes by this compound

| Cell Type | Marker | This compound (ODN 2006) Treatment | Fold Change in Expression (MFI or % Positive) |

| B Cells (CD19+) | CD69 | 1 µM for 48h | 2 - 5 fold increase |

| CD86 | 1 µM for 48h | 3 - 8 fold increase | |

| Monocytes (CD14+) | CD86 | 0.195 µM for 24h | Significant increase |

| HLA-DR | 0.195 µM for 24h | Significant increase |

MFI: Mean Fluorescence Intensity. Fold change is relative to unstimulated controls. Concentrations and time points are based on published protocols.

Table 3: Cytokine Profile of Human PBMCs Stimulated with this compound

| Cytokine | Expected Response to this compound (Class B CpG) | Notes |

| IL-6 | Strong induction | A hallmark of B cell and monocyte activation by this compound. |

| TNF-α | Moderate induction | Produced by monocytes and B cells. |

| IL-10 | Moderate induction | An immunoregulatory cytokine also produced by B cells. |

| IFN-γ | Low to moderate induction | May be indirectly induced via activation of other cells. |

| IFN-α | Weak induction | Class B CpG ODNs are known to be weak inducers of IFN-α from pDCs. |

This information is intended to serve as a guide for researchers working with this compound. For specific applications, further optimization and validation are recommended.

References

Application Notes and Protocols: Utilizing Agatolimod in a Murine Melanoma Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Agatolimod, a Toll-like receptor 9 (TLR9) agonist, in a murine melanoma xenograft model. The following protocols and data serve as a foundational resource for designing and executing in vivo studies to assess the therapeutic potential of this compound in melanoma.

Introduction

This compound (also known as ODN 2006 or PF-3512676) is a synthetic oligodeoxynucleotide that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1][2] TLR9 is an endosomal receptor primarily expressed by immune cells such as B lymphocytes and plasmacytoid dendritic cells (pDCs).[3] Upon activation by unmethylated CpG motifs found in bacterial and viral DNA, TLR9 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately stimulating both innate and adaptive anti-tumor immune responses.[3][4] Preclinical studies have demonstrated the anti-tumor activity of TLR9 agonists in various cancer models, including melanoma, often in combination with other immunotherapies like checkpoint inhibitors.

Murine melanoma xenograft models are crucial tools for in vivo cancer research, allowing for the study of tumor growth, metastasis, and the efficacy of novel therapeutics. Both cell line-derived xenografts (CDX), using lines such as B16-F10, and patient-derived xenografts (PDX) are commonly employed to mimic human melanoma.

Signaling Pathway

The mechanism of action of this compound is centered on the activation of the TLR9 signaling pathway within immune cells.

Caption: this compound activates TLR9 leading to an anti-tumor immune response.

Experimental Protocols

Protocol 1: Establishment of a Murine Melanoma Xenograft Model (B16-F10 Cell Line)

This protocol outlines the procedure for establishing a subcutaneous melanoma tumor model using the B16-F10 murine melanoma cell line.

Materials:

-

B16-F10 melanoma cell line

-

C57BL/6 mice (6-8 weeks old)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

1 mL syringes with 27-gauge needles

-

Animal clippers

-

70% ethanol

-

Calipers

Procedure:

-

Cell Culture: Culture B16-F10 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase before harvesting.

-

Cell Preparation:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Add Trypsin-EDTA and incubate for 2-3 minutes to detach the cells.

-

Neutralize the trypsin with complete growth medium and collect the cell suspension.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

-

Adjust the cell suspension to a final concentration of 1 x 10^6 viable cells per 100 µL in sterile PBS. Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Shave the right flank of the C57BL/6 mice.

-

Disinfect the injection site with 70% ethanol.

-

Subcutaneously inject 100 µL of the B16-F10 cell suspension (1 x 10^6 cells) into the shaved flank.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for tumor development.

-

Once tumors become palpable (typically 5-7 days post-injection), measure the tumor dimensions every 2-3 days using calipers.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Randomize the mice into treatment groups when the average tumor volume reaches approximately 50-100 mm³.

-

Protocol 2: Administration of this compound

This protocol describes the intratumoral administration of this compound.

Materials:

-

This compound (lyophilized powder)

-

Sterile, endotoxin-free PBS or saline for reconstitution

-

Insulin syringes (or similar low-volume syringes) with 30-gauge needles

-

Tumor-bearing mice from Protocol 1

Procedure:

-

Reconstitution of this compound: Reconstitute lyophilized this compound in sterile, endotoxin-free PBS to the desired stock concentration. Gently vortex to ensure complete dissolution. Store aliquots at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

-

Dosing Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution and dilute it with sterile PBS to the final desired concentration for injection. A typical dose for TLR9 agonists in murine models ranges from 10-50 µg per injection.

-

Administration:

-

Gently restrain the tumor-bearing mouse.

-

Slowly inject the prepared this compound solution (typically in a volume of 20-50 µL) directly into the center of the tumor.

-

The frequency of administration can vary, but a common schedule is every 3-4 days for a total of 3-5 injections.

-

A control group should receive intratumoral injections of the vehicle (sterile PBS).

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound in a murine melanoma xenograft model.

Caption: A standard workflow for in vivo testing of this compound.

Data Presentation

The following tables present hypothetical quantitative data based on typical results observed with TLR9 agonists in murine melanoma models. These should be used as a reference for expected outcomes.

Table 1: Tumor Growth Inhibition

| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 1540 ± 120 | - |

| This compound (20 µg) | 10 | 890 ± 95 | 42.2 |

Table 2: Survival Analysis

| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%) |

| Vehicle Control | 25 | - |

| This compound (20 µg) | 35 | 40.0 |

Table 3: Endpoint Tumor Weight

| Treatment Group | Mean Tumor Weight at Endpoint (g) ± SEM |

| Vehicle Control | 1.6 ± 0.2 |

| This compound (20 µg) | 0.9 ± 0.15 |

Conclusion

This compound represents a promising immunotherapeutic agent for the treatment of melanoma. The protocols and representative data provided herein offer a framework for the preclinical investigation of its efficacy in a murine melanoma xenograft model. Successful demonstration of anti-tumor activity in such models is a critical step in the drug development pipeline. Further studies could explore the synergistic effects of this compound in combination with checkpoint inhibitors or other targeted therapies.

References

- 1. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Toll-Like Receptor 9 Agonists in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toll-like receptor 9 agonists and combination therapies: strategies to modulate the tumour immune microenvironment for systemic anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Agatolimod in Preclinical Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agatolimod, also known as PF-3512676, CpG 7909, and ODN 2006, is a synthetic oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist. By mimicking bacterial DNA, this compound stimulates the innate immune system, leading to the activation of various immune cells and the production of pro-inflammatory cytokines. This immune activation can enhance anti-tumor responses, making this compound a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other treatments. These application notes provide a summary of dosages and administration routes for this compound in preclinical cancer models based on published studies, along with detailed experimental protocols.

Data Presentation: this compound Dosage and Administration in Preclinical Cancer Models

The following tables summarize the quantitative data on this compound dosage and administration from various preclinical cancer studies.

Table 1: this compound Monotherapy

| Cancer Model | Animal Model | Administration Route | Dosage | Dosing Schedule |

| Metastatic Renal Cell Carcinoma (Renca) | BALB/c mice | Subcutaneous | 200 µ g/mouse (single dose) | Single injection on day 5 post-tumor inoculation[1] |